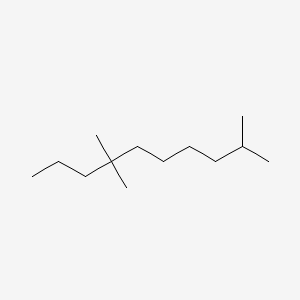
2,7,7-Trimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,7-Trimethyldecane is a branched alkane with the molecular formula C13H28 It is a hydrocarbon consisting of a decane backbone with three methyl groups attached at positions 2 and 7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyldecane typically involves the alkylation of decane with methylating agents. One common method is the Friedel-Crafts alkylation, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of zeolite catalysts in a continuous flow reactor can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring high purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,7,7-Trimethyldecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of alkanes with fewer carbon atoms.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Shorter-chain alkanes
Substitution: Halogenated alkanes
Aplicaciones Científicas De Investigación
2,7,7-Trimethyldecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in the metabolic pathways of certain microorganisms, particularly in the degradation of hydrocarbons.
Medicine: Investigated for its potential use as a biomarker in the diagnosis of certain diseases.
Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.
Mecanismo De Acción
The mechanism of action of 2,7,7-Trimethyldecane in biological systems involves its interaction with specific enzymes and metabolic pathways. In microorganisms, it is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of intermediate compounds that are further broken down into simpler molecules. These metabolic pathways are crucial for the biodegradation of hydrocarbons in the environment.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,7-Trimethyldecane
- 2,3,7-Trimethyldecane
- 2,6,7-Trimethyldecane
Uniqueness
2,7,7-Trimethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, the position of the methyl groups can influence the compound’s boiling point, solubility, and reactivity. Compared to other trimethyldecanes, this compound may exhibit different behavior in chemical reactions and interactions with biological systems.
Propiedades
Fórmula molecular |
C13H28 |
|---|---|
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
2,7,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-10-13(4,5)11-8-7-9-12(2)3/h12H,6-11H2,1-5H3 |
Clave InChI |
MMNMSFKIDFVSAF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)


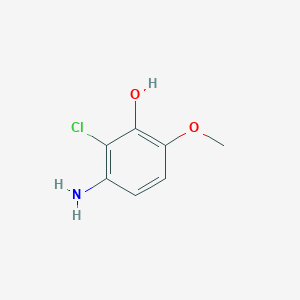
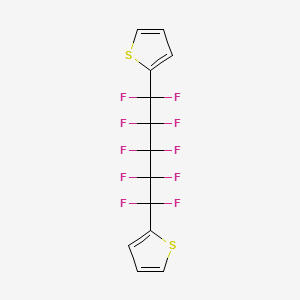
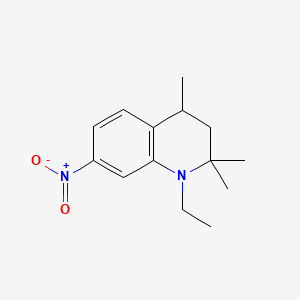
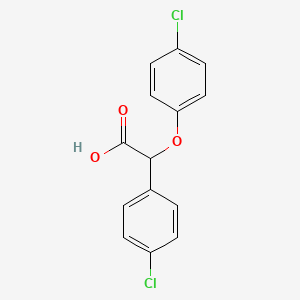

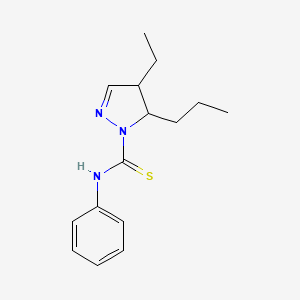
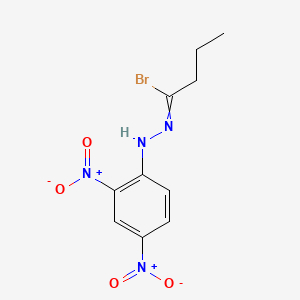
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)


